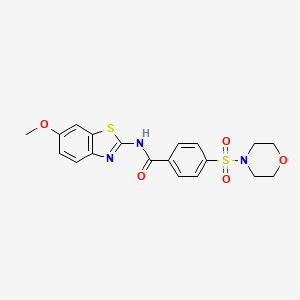
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide, also known as BMB-4, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. BMB-4 has been shown to inhibit the activity of several enzymes and proteins that are involved in cancer cell growth and proliferation.
作用机制
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide exerts its anti-cancer effects through several mechanisms. It inhibits the activity of several enzymes and proteins that are involved in cancer cell growth and proliferation, such as histone deacetylases (HDACs) and heat shock protein 90 (HSP90). N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide also induces apoptosis, or programmed cell death, in cancer cells. Furthermore, N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide has been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and metastasis.
Biochemical and Physiological Effects
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide has been shown to have several biochemical and physiological effects. It inhibits the activity of several enzymes and proteins that are involved in cancer cell growth and proliferation, as mentioned above. N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide also induces apoptosis in cancer cells, which leads to their death. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide has been shown to inhibit the growth of blood vessels that supply nutrients to cancer cells, which can help to slow down the growth and spread of cancer.
实验室实验的优点和局限性
One of the advantages of using N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to study its effects on cancer cells. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for further research. However, one of the limitations of using N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide in lab experiments is that it may not be effective against all types of cancer. Furthermore, the optimal dosage and duration of treatment with N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide have not yet been established.
未来方向
There are several future directions for N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide research. One area of research is to further investigate the optimal dosage and duration of treatment with N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide. Another area of research is to investigate the potential use of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide in combination with other cancer drugs, such as paclitaxel and cisplatin. In addition, further research is needed to investigate the potential use of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide in animal models and clinical trials. Finally, the development of more potent and selective N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide analogs is an area of research that holds great promise for the future.
合成方法
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide involves several steps. The first step is the synthesis of 6-methoxy-1,3-benzothiazol-2-amine, which is then reacted with 4-(morpholine-4-sulfonyl)benzoyl chloride to form N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide. The reaction is carried out under mild conditions, and the yield of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide is high. The purity of the final product is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several enzymes and proteins that are involved in cancer cell growth and proliferation. N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide has been shown to enhance the efficacy of other cancer drugs, such as paclitaxel and cisplatin.
属性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-26-14-4-7-16-17(12-14)28-19(20-16)21-18(23)13-2-5-15(6-3-13)29(24,25)22-8-10-27-11-9-22/h2-7,12H,8-11H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYNOOKHCRKFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


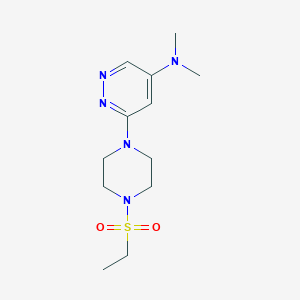

![N-(4-methoxybenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2849156.png)
![2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2849157.png)
![N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2849158.png)
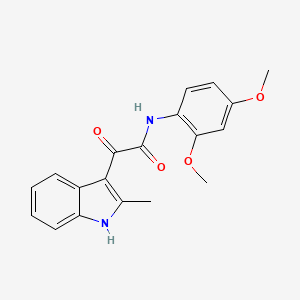
![methyl 5-((7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2849160.png)

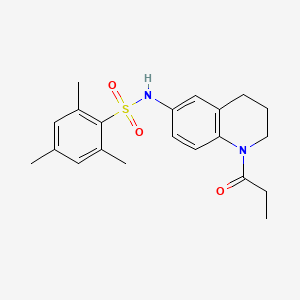
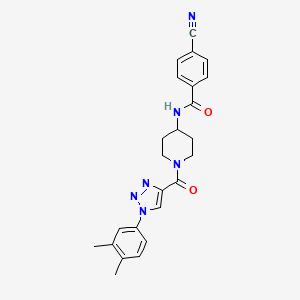

![Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2849171.png)
